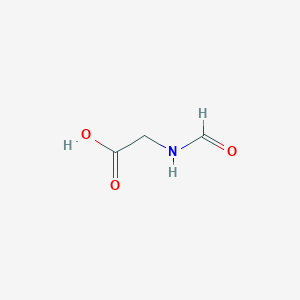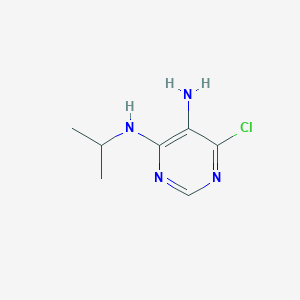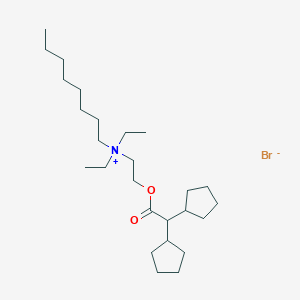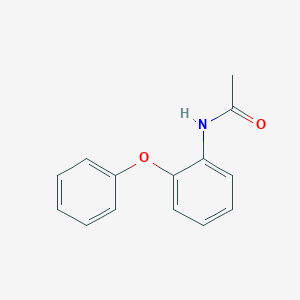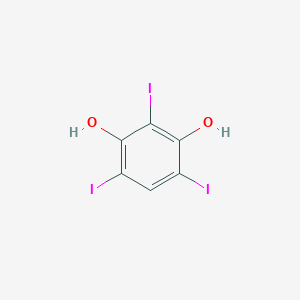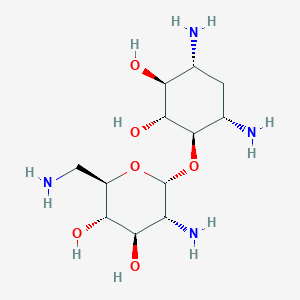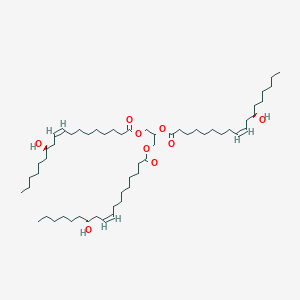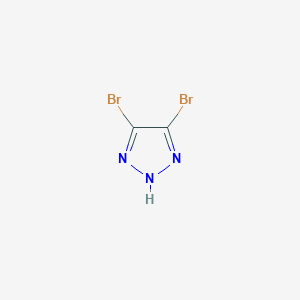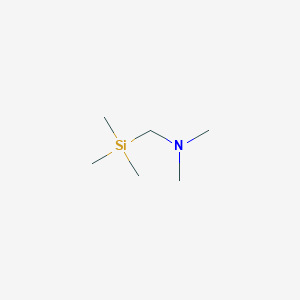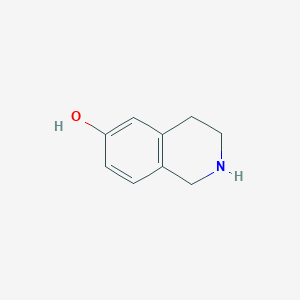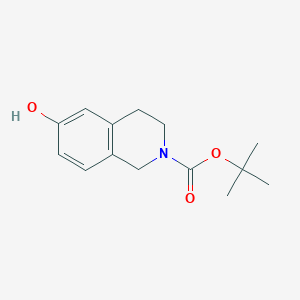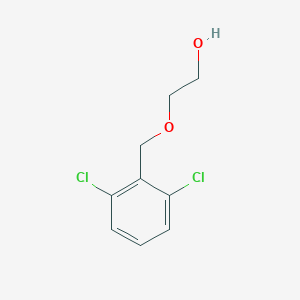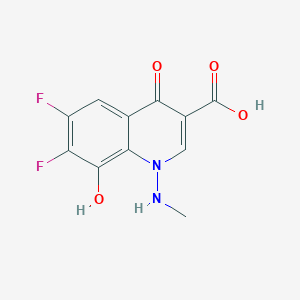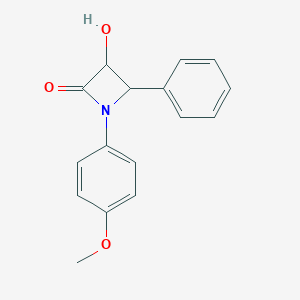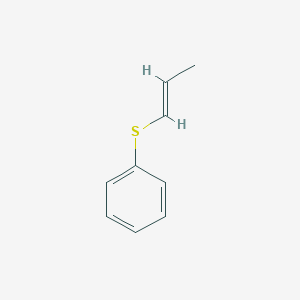
(E)-Phenyl-1-propenylsulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Phenyl-1-propenylsulfide, also known as propiolic acid or allyl sulfide, is a sulfur-containing organic compound that is commonly found in garlic and other allium vegetables. This compound has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.
作用机制
The mechanism of action of (E)-Phenyl-1-propenylsulfide is not fully understood, but it is believed to involve the activation of various signaling pathways within cells. Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival.
生化和生理效应
In addition to its potential anti-cancer properties, (E)-Phenyl-1-propenylsulfide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using (E)-Phenyl-1-propenylsulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be unstable and may degrade over time, which can affect the reliability of experimental results.
未来方向
There are several potential future directions for research on (E)-Phenyl-1-propenylsulfide. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-Phenyl-1-propenylsulfide and its potential interactions with other signaling pathways within cells.
合成方法
(E)-Phenyl-1-propenylsulfide can be synthesized through a variety of methods, including the reaction of allyl chloride with sodium sulfide, the reaction of allyl alcohol with hydrogen sulfide, and the reaction of allyl bromide with sodium thiosulfate. The most commonly used method involves the reaction of allyl chloride with sodium sulfide in the presence of a catalyst.
科学研究应用
(E)-Phenyl-1-propenylsulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, colon, and prostate cancer cells.
属性
CAS 编号 |
15436-04-1 |
|---|---|
产品名称 |
(E)-Phenyl-1-propenylsulfide |
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
[(E)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |
InChI 键 |
QAKDINZUNLASCF-KRXBUXKQSA-N |
手性 SMILES |
C/C=C/SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
规范 SMILES |
CC=CSC1=CC=CC=C1 |
其他 CAS 编号 |
22103-05-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



